(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate
Brand Name: Vulcanchem
CAS No.: 117428-49-6
VCID: VC8163613
InChI: InChI=1S/C12H13BrO3/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-13/h3-6,8H,7H2,1-2H3/b11-8+
SMILES: COC=C(C1=CC=CC=C1CBr)C(=O)OC
Molecular Formula: C12H13BrO3
Molecular Weight: 285.13 g/mol

(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate

CAS No.: 117428-49-6

Cat. No.: VC8163613

Molecular Formula: C12H13BrO3

Molecular Weight: 285.13 g/mol

* For research use only. Not for human or veterinary use.

(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate - 117428-49-6

Specification

CAS No. 117428-49-6
Molecular Formula C12H13BrO3
Molecular Weight 285.13 g/mol
IUPAC Name methyl (E)-2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate
Standard InChI InChI=1S/C12H13BrO3/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-13/h3-6,8H,7H2,1-2H3/b11-8+
Standard InChI Key MGUDGDSNHPKOLL-DHZHZOJOSA-N
Isomeric SMILES CO/C=C(\C1=CC=CC=C1CBr)/C(=O)OC
SMILES COC=C(C1=CC=CC=C1CBr)C(=O)OC
Canonical SMILES COC=C(C1=CC=CC=C1CBr)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted with a bromomethyl group at the ortho position, linked to a methoxyacrylate moiety. The E-configuration of the acrylate double bond is critical for its stereochemical stability and reactivity .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC12H13BrO3\text{C}_{12}\text{H}_{13}\text{BrO}_3
Molecular Weight285.13 g/mol
Storage Conditions2–8°C under inert gas
Key Functional GroupsBromomethyl, methoxyacrylate

The bromomethyl group enhances electrophilic reactivity, enabling nucleophilic substitutions, while the methoxyacrylate moiety participates in cyclization and cross-coupling reactions .

Synthesis Methods and Optimization

Laboratory-Scale Synthesis

A high-yield route involves the condensation of methyl 2-(2-((4-acetyl-2,5-dimethylphenoxy)methyl)phenyl)-3-methoxyacrylate with O-propylhydroxylamine in methanol. The reaction proceeds at 40°C for 3 hours, followed by purification via flash chromatography (ethyl acetate/hexane, 1:6), achieving a 96% yield .

Chemical Reactivity and Industrial Applications

Nucleophilic Substitution

The bromomethyl group undergoes substitution with nucleophiles (e.g., amines, alkoxides) to yield derivatives for drug discovery. For instance, reaction with potassium carbonate and acetonitrile at 50°C produces Z-isomers via stereochemical inversion .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl-aryl bond formation, critical for constructing polycyclic frameworks in agrochemicals .

Applications in Pharmaceuticals

The compound is a precursor to fungicides and enzyme inhibitors. Its derivatives exhibit >80% inhibition against Phytophthora oryzae at 25 mg/L, comparable to commercial agents like azoxystrobin .

Quantity (g)Price (Thai Baht)Availability
0.1001,08910–20 days
0.2501,51210–20 days
1.0003,53710–20 days

Cost variability reflects scale-dependent synthesis challenges, including bromine handling and chromatographic purification .

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